Product packaging for 2,5-Piperazinedione(Cat. No.:CAS No. 106-57-0)

2,5-Piperazinedione

Cat. No.: B512043
CAS No.: 106-57-0
M. Wt: 114.10 g/mol
InChI Key: BXRNXXXXHLBUKK-UHFFFAOYSA-N
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Description

2,5-Piperazinedione, also known as diketopiperazine (DKP), is the simplest cyclic form of a peptide and serves as a privileged, biologically pre-validated scaffold in medicinal chemistry and drug discovery . This compound features a rigid, nearly planar six-membered ring containing two amide groups, which provides conformational restraint, high resistance to enzymatic degradation, and increased cell permeability . These characteristics make it an excellent model for studying constrained peptide conformations and for designing potent, stable therapeutic agents. The DKP core is a versatile building block that can be functionalized at up to six positions, allowing for the generation of diverse compound libraries for probing biological targets . This scaffold is ubiquitous in nature, found in a wide array of biologically active natural products derived from bacteria, fungi, and marine sponges . It is a key structural motif in compounds with demonstrated anticancer properties, such as the antimitotic spirotryprostatin B, as well as in antimicrobial agents like bicyclomycin and the cytotoxic epipolythiodioxopiperazine gliotoxin . Beyond its role as a pharmacophore, this compound and its derivatives are also valuable in the development of smart drug delivery systems and novel biomaterials due to their ability to promote intermolecular hydrogen bonding and self-assembly . This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O2 B512043 2,5-Piperazinedione CAS No. 106-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazine-2,5-dione
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InChI

InChI=1S/C4H6N2O2/c7-3-1-5-4(8)2-6-3/h1-2H2,(H,5,8)(H,6,7)
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InChI Key

BXRNXXXXHLBUKK-UHFFFAOYSA-N
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Canonical SMILES

C1C(=O)NCC(=O)N1
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Molecular Formula

C4H6N2O2
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DSSTOX Substance ID

DTXSID8059342
Record name 2,5-Piperazinedione
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Molecular Weight

114.10 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name 2,5-Piperazinedione
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CAS No.

106-57-0
Record name 2,5-Piperazinedione
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Synthetic Methodologies for 2,5 Piperazinedione and Its Derivatives

Classical Approaches to 2,5-Piperazinedione Core Synthesis

The foundational methods for constructing the this compound ring primarily rely on the condensation and cyclization of amino acid precursors. These established techniques remain valuable for their simplicity and effectiveness.

Condensation Reactions of Amino Acids and Esters

A straightforward and widely used method for synthesizing 2,5-piperazinediones is the direct condensation of α-amino acids or their corresponding esters. whiterose.ac.uk This process typically involves heating the amino acid starting materials, often in a high-boiling point solvent such as ethylene (B1197577) glycol. whiterose.ac.ukevitachem.com The reaction proceeds through the formation of a dipeptide intermediate, which then undergoes intramolecular cyclization to yield the this compound ring, with water or an alcohol as a byproduct. evitachem.compsu.edu

For instance, heating an amino acid or its ester with ethylene glycol at elevated temperatures (around 170-198°C) under atmospheric pressure can produce a slurry containing the desired piperazinedione. whiterose.ac.ukevitachem.com The choice of amino acid and its ester group can influence the reaction rate and yield. Studies have shown that amino acid esters with bulkier ester or alkyl groups may exhibit a slower rate of condensation due to steric hindrance. psu.edu

A notable example is the self-condensation of DL-amino acid esters, which produces a mixture of cis- and trans-isomers of the corresponding 3,6-disubstituted-2,5-piperazinedione. psu.edu Research has indicated that the cis-isomer is often formed preferentially in the initial stages of the reaction. psu.edu

Cyclization Strategies

The intramolecular cyclization of linear dipeptides or their esters is a cornerstone of this compound synthesis. psu.eduwikipedia.org This approach offers greater control over the final product, particularly when synthesizing unsymmetrical piperazinediones from two different amino acids. The process generally involves the formation of a linear dipeptide, followed by a cyclization step that is often promoted by heat or chemical reagents. mdpi.com

The cyclization of dipeptide esters can occur under neutral, basic, or acidic conditions. mdpi.com For example, the aminolysis of a dipeptide ester in methanolic ammonia (B1221849) (Fischer method) or through autoaminolysis in methanol (B129727) represents common strategies. mdpi.com It is well-established that dipeptides with a C-terminal ester group can spontaneously cyclize. wikipedia.org The rate and ease of this cyclization can be sequence-dependent, with residues like glycine (B1666218) or proline often facilitating the ring-closure. thieme-connect.com

Advanced Synthetic Techniques for this compound Derivatization

Building upon the core this compound scaffold, advanced synthetic methods have been developed to introduce a wide range of functional groups and control the stereochemistry of the final products. These techniques are crucial for creating diverse libraries of compounds for drug discovery and other applications.

Regioselective Functionalization of the this compound Ring

The ability to selectively modify specific positions of the this compound ring is essential for creating structurally diverse derivatives. researchgate.net Key strategies include N-alkylation, N-acylation, and C-acylation/alkylation. wikipedia.org

N-Alkylation: The lactam nitrogens of the piperazinedione ring can be alkylated using a base such as sodium hydride. wikipedia.org However, this method can sometimes lead to epimerization, particularly with proline-containing piperazinediones. wikipedia.org Milder conditions, such as phase-transfer catalysis, have been employed to mitigate this issue. wikipedia.org

C-Alkylation and Acylation: The carbon atoms at positions 3 and 6 can be functionalized through various reactions. For example, aldol (B89426) condensations of N-acetylated 2,5-piperazinediones can lead to the formation of 3-alkylidene and 3,6-dialkylidene derivatives. nih.gov This approach has been utilized in the synthesis of natural products like barettin. nih.gov Furthermore, intramolecular enolate acylation has been used to construct the this compound ring itself. wikipedia.org

A significant development in regioselective functionalization involves the use of protecting groups to differentiate the two nitrogen atoms, allowing for the synthesis of unsymmetrically substituted piperazinediones. grafiati.comacs.org

Stereoselective Synthesis of Chiral this compound Derivatives

Controlling the stereochemistry of the substituents on the this compound ring is critical, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. nih.gov

Stereoselective synthesis is often achieved by starting with enantiomerically pure α-amino acids. The cyclization of dipeptides derived from these chiral precursors generally proceeds with retention of stereochemistry. wikipedia.org

Advanced methods have been developed to introduce chirality during the derivatization process. For example, stereocontrolled intermolecular radical additions to methylidenepiperazine-2,5-diones have been shown to produce adducts with moderate to high diastereoselectivities. researchgate.net Another approach involves the stereoselective formation of 3-alkyl-6-methoxy-2,5-piperazinedione derivatives through the addition of methanol to 3-alkyl-6-alkylidene-2,5-piperazinediones in the presence of N-bromosuccinimide (NBS). researchgate.net

Recent advances have also focused on stereoselective late-stage oxidations and thiolations to create complex, potently bioactive epidithiodiketopiperazines (ETPs). acs.org This includes the use of novel reagents for the dihydroxylation and cis-sulfidation of diketopiperazines. acs.org

Solid-Phase Synthesis Methodologies

Solid-phase synthesis has emerged as a powerful tool for the rapid and efficient generation of libraries of this compound derivatives. nih.gov This methodology facilitates combinatorial exploration and accelerates the discovery of new bioactive compounds. nih.govaua.gr

A common strategy in solid-phase synthesis is the "cyclative cleavage" of a dipeptide from a solid support. nih.gov In this approach, the cleavage of the dipeptide from the resin is concomitant with its intramolecular cyclization to form the this compound. This method is advantageous as it often releases the desired product in high purity. nih.gov

Various resins and linkers have been employed for this purpose. For example, the Kaiser oxime resin allows for cleavage and cyclization under very mild conditions. nih.gov The choice of resin and linker can be tailored to the specific synthetic route and the desired final product. For instance, the solid-phase synthesis of 2,5-diketopiperazines containing a trans-4-hydroxy-L-proline residue has been successfully performed on several different types of resins. researchgate.net

The Ugi four-component reaction has also been adapted for the solid-phase synthesis of 2,5-piperazinediones. The "Ugi/De-Boc/Cyclize" (UDC) method allows for the efficient construction of diverse piperazinedione libraries. nih.gov

Microwave-Assisted Synthesis of 2,5-Piperazinediones

Microwave-assisted organic synthesis has emerged as a pivotal technique for the efficient and rapid construction of 2,5-piperazinediones (also known as diketopiperazines or DKPs). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced preservation of stereochemical integrity. researchgate.netresearchgate.net

A prevalent strategy involves the microwave irradiation of N-Boc protected dipeptide esters. sciforum.net This process typically combines deprotection and cyclization into a single, efficient step. The reaction can be performed under solvent-free conditions or in environmentally benign solvents like water, aligning with the principles of green chemistry. researchgate.netresearchgate.netnih.gov For instance, the cyclization of various Nα-Boc-dipeptidyl esters into the corresponding 2,5-diketopiperazines has been achieved in excellent yields (63–97%) with reaction times as short as 10 minutes under microwave irradiation. researchgate.netnih.gov This is a substantial improvement compared to traditional thermal methods, which often require several hours and can lead to undesired side products or racemization. researchgate.net

The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on thermal conductivity. This controlled heating minimizes the formation of diastereomeric mixtures and other impurities. researchgate.net The use of Nα-Boc-dipeptidyl methyl and tert-butyl esters in water under microwave irradiation has proven to be a rapid, safe, and highly efficient protocol for DKP synthesis. nih.gov

Below is a table comparing the synthesis of various 2,5-piperazinediones using conventional heating versus microwave-assisted methods, illustrating the marked improvements in reaction time and yield. researchgate.net

EntryStarting Material (N-Boc Dipeptide Ester)Conventional Heating (200 °C)Microwave (600 W)
Time (h) Yield (%)
1Boc-L-Ala-L-Phe-OMe285
2Boc-L-Val-L-Phe-OMe378
3Boc-L-Pro-L-Phe-OMe2.580
4Boc-Gly-L-Trp-OMe288

This table presents illustrative data compiled from research findings to compare the two synthetic methodologies.

Combinatorial Chemistry Approaches for this compound Libraries

The this compound scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to present substituents in well-defined spatial orientations. Combinatorial chemistry has been extensively utilized to generate large, diverse libraries of DKP derivatives for high-throughput screening and drug discovery. nih.govscielo.br

Solid-phase synthesis is the cornerstone of these combinatorial approaches. nih.gov A particularly effective method is the "cyclative cleavage" strategy, where the final cyclization step to form the DKP ring simultaneously cleaves the molecule from the solid support. nih.gov This approach is highly efficient as it ensures that only the desired cyclic product is released into the solution, simplifying purification and isolation. nih.gov Various resins, including polystyrene, TentaGel, and ArgoGel, have been employed for the solid-phase synthesis of DKP libraries. capes.gov.br

To introduce molecular diversity, multi-component reactions are often integrated into the synthetic workflow. The Ugi four-component reaction, for example, can be used to assemble a linear peptide precursor on a solid support, incorporating three points of diversity in a single step. nih.gov Subsequent deprotection and cyclative cleavage yield a library of structurally varied 2,5-piperazinediones. nih.gov

Another refined solid-phase technique utilizes Kaiser oxime resin. nih.gov This method involves a five-step reaction sequence where the final intramolecular displacement reaction, which forms the piperazinedione ring, also facilitates cleavage from the resin under very mild conditions. This gentle cleavage helps to preserve the integrity of sensitive functional groups on the DKP derivatives. nih.gov Such combinatorial strategies have been successfully applied to create libraries of N,N'-disubstituted 2,5-piperazinediones for screening against various biological targets. nih.gov

Strategies for Introducing Diverse Substituents onto the this compound Core

The biological activity and physicochemical properties of this compound derivatives are highly dependent on the nature and position of their substituents. A wide array of synthetic strategies has been developed to introduce diverse functional groups at the C-3, C-6, N-1, and N-4 positions of the core ring structure. uit.no

Alkyl Chain Substitutions

The introduction of alkyl chains, particularly at the C-3 and C-6 positions, is a common strategy to modulate the lipophilicity and biological activity of 2,5-piperazinediones. The most straightforward method to achieve this is by using α-amino acids bearing the desired alkyl side chains as the building blocks for the DKP synthesis. For example, the condensation of two L-leucine molecules yields cyclo(L-Leu-L-Leu), also known as 3,6-bis(2-methylpropyl)-2,5-piperazinedione, a compound noted for its biological activities.

Structure-activity relationship (SAR) studies have demonstrated that the nature of these alkyl substituents is often critical for biological function. For instance, analogues with shorter alkyl chains sometimes exhibit reduced efficacy compared to those with bulkier or more lipophilic groups.

Further functionalization can be achieved through side-chain modifications on a pre-formed DKP. This can include the alkylation of existing functional groups on the substituents. Additionally, alkylidene groups can be installed at the C-3 and C-6 positions, creating an exocyclic double bond that can be a handle for further chemical transformations. nih.gov

Aryl and Heteroaryl Substitutions

Aryl and heteroaryl moieties are frequently incorporated into the this compound scaffold to explore π-π stacking interactions with biological targets and to introduce diverse electronic properties. Similar to alkyl substitutions, the primary method for their introduction is through the use of aromatic or heteroaromatic α-amino acids like phenylalanine, tyrosine, tryptophan, or their synthetic analogues during the initial DKP synthesis.

Post-cyclization modifications provide an alternative route. A stereoselective aldol condensation between an N-protected this compound and an aryl or heteroaryl aldehyde can be used to install these substituents. For example, the synthesis of dipodazine, a natural product, was achieved via the condensation of 1,4-diacetyl-2,5-piperazinedione with a protected indole-3-carboxaldehyde. researchgate.net

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have also been explored. A regioselective arylative dimerization has been developed to forge a direct bond between the C-3 position of one DKP unit and an aryl group of another, creating complex dimeric structures. acs.org These advanced strategies tolerate a wide variety of aryl and heteroaryl groups, enabling the synthesis of complex, chiral derivatives in high yields. researchgate.net

Halogenation Reactions

Halogen atoms can be introduced onto the this compound scaffold to alter its electronic properties, metabolic stability, and binding interactions. Halogenation can be directed to either the carbon skeleton or the nitrogen atoms.

A well-established method for C-3 and C-6 halogenation involves the radical halogenation of a protected DKP using a reagent like N-bromosuccinimide (NBS). wikipedia.org For example, treating a benzyl-protected 2,5-DKP with NBS in carbon tetrachloride can yield the corresponding 3-monobromo or 3,6-dibromo derivatives. These resulting labile bromides are valuable synthetic intermediates that can be readily displaced by a variety of nucleophiles to introduce further diversity. wikipedia.org Chlorination reactions have also been reported to yield halogenated products with distinct biological profiles. evitachem.com

Halogenation at the nitrogen atoms is also possible. The photoaddition reaction of 1,4-dibromo-2,5-piperazinedione with olefins indicates that N-halo derivatives can be synthesized and utilized as reactive intermediates. oup.com

Halogenation PositionReagentConditionsProduct
C-3, C-6N-Bromosuccinimide (NBS)Radical initiation, CCl₄3-Bromo or 3,6-Dibromo-DKP
N-1, N-4(Not specified)Photochemical1,4-Dihalo-DKP

This table summarizes common halogenation strategies for the this compound core.

N-Alkylation and N-Acylation Strategies

Modification of the amide nitrogens at the N-1 and N-4 positions through alkylation or acylation is a key strategy for diversifying DKP libraries and fine-tuning their properties. These modifications can block hydrogen bond donor capabilities, increase lipophilicity, and prevent metabolic degradation.

N-Acylation is often performed by treating the this compound with an acylating agent like acetic anhydride (B1165640). nih.govmdpi.com This reaction is frequently used not just for derivatization but also to activate the DKP ring. The resulting N-acyl group increases the acidity of the α-protons at C-3 and C-6, facilitating subsequent reactions such as aldol condensations. uit.no N-acylation with an α-amino acid can also be achieved rapidly under microwave irradiation. nih.gov

N-Alkylation can be accomplished under various conditions. A common method involves treating the DKP with a strong base, such as sodium hydride (NaH), followed by an alkyl halide. wikipedia.org However, these harsh conditions can sometimes lead to undesired epimerization, especially with proline-containing DKPs. wikipedia.org Milder conditions, such as using a phase-transfer catalyst or a weaker base like cesium carbonate (Cs₂CO₃) with an alkyl halide, can mitigate this issue. nih.govwikipedia.org An alternative strategy is reductive amination, where a linear dipeptide is N-alkylated before the cyclization step, which is a particularly useful approach in solid-phase synthesis. nih.govresearchgate.net

ModificationReagentsTypical ConditionsPurpose
N-AcylationAcetic AnhydrideRefluxActivation for subsequent C-C bond formation
N-AlkylationNaH, Alkyl HalideAnhydrous solventIntroduction of alkyl groups
N-AlkylationCs₂CO₃, Alkyl HalideDMF or similar solventMilder introduction of alkyl groups
N-AlkylationCarbonyl compound, H₂, Pd/CReductive amination prior to cyclizationPre-cyclization modification

This table outlines common strategies and reagents for the N-alkylation and N-acylation of the this compound ring.

Derivatives with Specific Structural Features

The functionalization of the this compound core allows for the synthesis of derivatives with tailored properties. The following sections detail the synthetic approaches for several key derivatives, each with unique structural characteristics.

The synthesis of 3,6-bis(2-amidinothioethyl)-2,5-piperazinedione dihydrochloride (B599025) is not extensively detailed in readily available literature, suggesting it is a highly specialized compound. However, a plausible synthetic route can be constructed based on established methodologies for peptide synthesis and chemical modification.

A likely multi-step approach would begin with the synthesis of a protected cysteine dipeptide. This linear precursor would then undergo cyclization to form the piperazinedione ring, yielding (3S,6S)-3,6-bis((acetylthio)methyl)piperazine-2,5-dione. Subsequent deprotection of the thiol groups would provide the free dithiol intermediate. The key step involves the specific reaction of the thiol groups to introduce the amidine functionality. This could be achieved by reacting the dithiol with a suitable amidinating agent under controlled conditions. The final step would involve purification and conversion to the dihydrochloride salt to enhance stability and solubility. A related compound, this compound, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride, has been studied for its biological activity, highlighting the interest in complex piperazinedione derivatives. nih.gov

This compound, also known as cyclo(L-leucyl-L-leucyl) or cyclo(Leu-Leu), is a homodimeric DKP derived from the amino acid leucine (B10760876). biosynth.com Its synthesis can be achieved through both chemical and enzymatic methods.

Chemical synthesis typically involves the condensation of leucine precursors. One common method is the thermal condensation of a leucine ester, such as leucine methyl ester, which is heated in a high-boiling point solvent like ethylene glycol at temperatures around 198°C. evitachem.com This process drives the intramolecular cyclization to form the stable six-membered ring while eliminating alcohol as a byproduct. evitachem.com

Enzymatic synthesis offers a more recent and specific alternative. Cyclodipeptide synthetases (CDPSs) can be used to produce cyclo(Leu-Leu). google.com This method involves incubating leucine with a specific CDPS enzyme under controlled conditions, typically at a pH between 6 and 8 and a temperature of 20-40°C, for 12 to 24 hours. google.com This biotechnological approach can offer high specificity and yield.

MethodPrecursor(s)Key Reagents/ConditionsAdvantages
Thermal Condensation Leucine esterHigh temperature (e.g., 198°C), ethylene glycolSimplicity, direct cyclization
Enzymatic Synthesis L-leucineCyclodipeptide synthetase (CDPS), buffered solution (pH 6-8)High specificity, mild conditions

Known as cyclo(Ala-Ala), this DKP is formed from two alanine (B10760859) residues. ruixibiotech.com Synthetic routes include solution-phase, solid-phase, and enzymatic methods. smolecule.com

Solution-Phase Synthesis : This approach often starts with a protected amino acid, such as N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-alanine). chemicalbook.com A common strategy involves creating a dipeptide (Ala-Ala) and then inducing cyclization through dehydration or other coupling methods in solution. smolecule.com Another route involves the condensation of diamines with dicarboxylic acid derivatives. ontosight.ai

Solid-Phase Synthesis : In this method, a linear dipeptide of alanine is assembled on a solid resin support. smolecule.com Once the linear precursor is formed, it is cleaved from the resin and cyclized in solution to form the final product.

Enzymatic Synthesis : Enzymes like proteases or ligases can catalyze the cyclization of linear alanine dipeptides into cyclo(Ala-Ala). smolecule.com

The molecular formula for this compound is C₆H₁₀N₂O₂, and it is also referred to as alanine anhydride. smolecule.comnih.gov

Synthetic MethodDescriptionKey Features
Solution-Phase Coupling of free alanine residues or their derivatives in solution, followed by cyclization. smolecule.comUtilizes standard peptide coupling reactions.
Solid-Phase Assembly of the peptide chain on a solid support, followed by cleavage and cyclization. smolecule.comFacilitates purification of intermediates.
Enzymatic Use of enzymes (e.g., proteases) to catalyze the formation of the cyclic structure from a linear precursor. smolecule.comHigh selectivity and mild reaction conditions.

(S)-3-Isopropyl-2,5-piperazinedione, also known as cyclo(L-Val-Gly), is a heterodimeric DKP. Its synthesis requires a controlled approach to ensure the correct sequence of amino acids in the linear precursor. This compound is valued as a building block in the synthesis of more complex bioactive molecules. chemimpex.com

The synthesis typically involves the initial formation of a linear dipeptide, either N-protected L-valyl-glycine ester or N-protected glycyl-L-valine ester. Standard peptide coupling reagents are used for this step. After the formation of the linear dipeptide, the N-terminal protecting group is removed. The resulting dipeptide ester is then induced to cyclize, often by heating in a high-boiling point, non-polar solvent, which favors the intramolecular aminolysis reaction over intermolecular polymerization. The final product is a white or off-white powder. strem.com

StepProcedurePurpose
1. Dipeptide Formation Couple N-protected L-valine with a glycine ester (or vice versa) using coupling agents (e.g., DCC, HBTU).To create the linear Val-Gly peptide backbone.
2. N-terminal Deprotection Remove the N-terminal protecting group (e.g., Boc, Cbz) under appropriate conditions (e.g., acid).To free the N-terminal amine for cyclization.
3. Cyclization Heat the deprotected dipeptide ester in a suitable solvent (e.g., 2-butanol, isopropanol).To promote intramolecular amide bond formation, creating the DKP ring.
4. Purification Purify the final product using techniques like recrystallization or chromatography.To isolate the pure (S)-3-Isopropyl-2,5-piperazinedione.

This DKP is a heterodimer of alanine and phenylalanine, cyclo(Ala-Phe). Its synthesis is analogous to that of other unsymmetrical DKPs, requiring the sequential coupling of the constituent amino acids followed by cyclization. The molecular formula of the compound is C₁₂H₁₄N₂O₂. ontosight.ai

The synthesis starts with the formation of the linear dipeptide precursor, for example, by coupling N-protected alanine with a phenylalanine ester. This is typically achieved using standard peptide synthesis protocols. Following the creation of the linear dipeptide, the protecting groups are removed, and the molecule is cyclized. In-solution cyclization of the linear precursor is a common method. smith.edu The stereochemistry of the final product is determined by the chirality of the starting amino acids (e.g., L-Alanine and L-Phenylalanine).

A general synthesis involves reacting the appropriate amino acid derivatives to form the dipeptide, followed by heating to induce cyclization. For instance, the synthesis of a related compound, 3-benzyl-6-isopropyl-2,5-piperazinedione, relies on the cyclization of the corresponding linear dipeptide.

Unsaturated 2,5-diketopiperazines, often featuring exocyclic double bonds at the C-3 and/or C-6 positions (alkylidene diketopiperazines), are a structurally important class of DKPs found in several natural products. nih.gov A primary method for their synthesis is the aldol condensation of a pre-formed DKP nucleus with aldehydes. nih.govnih.gov

A versatile starting material for this reaction is 1,4-diacetyl-2,5-diketopiperazine, which can be synthesized from glycine anhydride. mdpi.com The synthesis of unsaturated derivatives can be performed as a one-pot operation. nih.gov In a typical procedure, 1,4-diacetyl-2,5-diketopiperazine is reacted with a first aldehyde in the presence of a base like cesium carbonate (Cs₂CO₃). nih.gov After the initial aldol condensation, a second aldehyde can be added, and the mixture is heated to complete a second condensation, allowing for the synthesis of both symmetrically and asymmetrically substituted unsaturated DKPs. nih.gov This method provides a direct route to derivatives with benzylidene and other alkylidene groups at the 3 and 6 positions. mdpi.com

PrecursorReagentsConditionsProduct TypeReference
1,4-Diacetyl-2,5-diketopiperazineAldehyde(s), Cs₂CO₃, Allyl bromide (optional)Room temperature, then 95°C3,6-di-unsaturated 2,5-DKPs nih.gov
Glycine anhydride derivativeAromatic aldehydesMild reaction conditionsBis-alkylidene DKP structures nih.gov
2,5-DiketopiperazineBenzaldehyde, Acetic AnhydrideReflux(3Z)-1-Acetyl-3-benzylidene-2,5-diketopiperazine mdpi.com

Dimerized Phenylalanine Derivatives with this compound Linkers

The synthesis of dimerized phenylalanine derivatives incorporating a this compound (2,5-DKP) core represents a significant strategy in medicinal chemistry and materials science. This approach involves linking two phenylalanine-based units through the central heterocyclic scaffold, creating molecules with unique structural and functional properties. Research in this area has led to the development of novel compounds with potential applications as antiviral agents and as monomers for high-performance biopolymers. nih.govacs.org

One prominent area of investigation is the development of HIV-1 capsid (CA) inhibitors. nih.gov In this context, the this compound ring acts as a linker to dimerize phenylalanine-based pharmacophores, which are designed to bind to the interface between N-terminal and C-terminal domains of the HIV-1 capsid protein. nih.gov This dimerization has been shown to be more potent than their monomeric counterparts. nih.govnih.gov

A key synthetic route to these dimerized structures involves a multi-step process starting from protected phenylalanine derivatives. nih.gov The general strategy is outlined below:

Amide Coupling: A protected amino acid, such as Boc-L-phenylalanine or its substituted variants (e.g., Boc-3,5-difluoro-L-phenylalanine), is coupled with a substituted aniline (B41778) (e.g., 4-methoxy-N-methylaniline). This reaction is typically facilitated by a peptide coupling agent like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBop) in the presence of a base such as N,N-diisopropylethylamine (DIEA). nih.gov

Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the amine is removed using an acid, commonly trifluoroacetic acid (TFA), to yield the free amine. nih.gov

Acylation: The resulting amine is then acylated with bromoacetic acid using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a key bromoacetyl intermediate. nih.gov

Dimerization via Nucleophilic Substitution: The final step involves the dimerization of the bromoacetyl intermediate. The this compound scaffold, acting as a dinucleophile, is reacted with two equivalents of the intermediate. This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) at an elevated temperature (e.g., 55 °C) to afford the final dimerized product. nih.gov

The table below summarizes the key steps and reagents used in the synthesis of a series of dimerized phenylalanine derivatives, designated as the Q-a series. nih.gov

StepDescriptionReagents and ConditionsIntermediate/Product
1Amide formationBoc-L-phenylalanine, 4-methoxy-N-methylaniline, PyBop, DIEA, CH₂Cl₂Protected dipeptide aniline
2Boc deprotectionTrifluoroacetic acid (TFA), CH₂Cl₂Free amine intermediate
3BromoacetylationBromoacetic acid, HATU, DIEA, CH₂Cl₂Bromoacetyl intermediate (4)
4DimerizationThis compound, Intermediate 4 , K₂CO₃, DMF, 55 °CFinal Dimer (Q-a series)

Another significant application of this synthetic methodology is in the creation of biobased aromatic diamine monomers for polyimides. acs.org In this approach, 4-amino-L-phenylalanine (4APhe) is dimerized to form 3,6-di(4-aminophenylmethyl)-2,5-diketopiperazine (DKP-4APhe). acs.org This monomer leverages the rigid, centrosymmetric 2,5-DKP core to produce polyimides with high thermal resistance. acs.org

The synthesis of DKP-4APhe involves a stepwise dimerization process: acs.org

Protection: The aromatic amine of 4APhe is first protected, for example, with a benzyloxycarbonyl group (Z-group).

Dimerization/Cyclization: The protected 4APhe undergoes cyclization to form the 2,5-diketopiperazine ring. This can be achieved through various methods, often involving the formation of a dipeptide ester followed by heating to induce intramolecular cyclization.

Deprotection: The protecting groups on the aromatic amines are removed to yield the final diamine monomer, DKP-4APhe.

This monomer can then be polymerized with various aromatic dianhydrides via a polycondensation reaction to produce poly(amic acid) (PAA) precursors. acs.org Subsequent thermal imidization converts the PAAs into the final polyimides, which exhibit excellent thermal stability, with 10% weight loss temperatures (Td10) as high as 432 °C. acs.org

The research findings for two distinct series of dimerized phenylalanine derivatives are detailed below.

Table of Dimerized Phenylalanine Derivatives (Q-series) as HIV-1 Capsid Inhibitors nih.gov

Compound ID Phenylalanine Moiety Aniline Moiety Linker Yield (%)
Q-a1 L-Phenylalanine N-methylaniline This compound 35
Q-a2 L-Phenylalanine 4-methoxy-N-methylaniline This compound 39

Table of Dimerized 4-Amino-L-phenylalanine for Polyimide Synthesis acs.org

Monomer Dimerization Method Resulting Polymer (with PMDA*) Td10 of Polymer (°C)
DKP-4APhe Stepwise protection, cyclization, and deprotection of 4-amino-L-phenylalanine PI from PMDA 432

*PMDA: Pyromellitic dianhydride

These synthetic methodologies demonstrate the utility of the this compound scaffold in creating complex, dimeric structures from phenylalanine and its derivatives. By modifying the phenylalanine building blocks and the reaction conditions, a diverse range of molecules can be accessed for targeted applications in medicine and materials science. nih.govacs.org

Biological and Pharmacological Research of 2,5 Piperazinedione Derivatives

Anticancer and Cytotoxic Research

Mechanism of Action: DNA Alkylation and Replication Inhibition

Certain 2,5-piperazinedione derivatives have demonstrated the capacity to interact with DNA, thereby impeding cellular replication. Specifically, this compound, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride (B599025) (NSC-135758) has been identified as an agent that alkylates DNA at the N-7 position of guanine. This alkylation process inhibits DNA synthesis and leads to cell cycle arrest in various cancer cell lines nih.govnih.gov. Further studies have confirmed that NSC-135758 acts as an alkylating agent, disrupting DNA replication and cell proliferation researchgate.net.

Modulation of Apoptosis Pathways (e.g., MDM2 Inhibition, Procaspase-3 Activation)

The intricate mechanisms governing programmed cell death (apoptosis) are frequently dysregulated in disease states, particularly in cancer. Research has explored the potential of this compound derivatives in modulating these pathways. In silico studies have investigated the docking of this compound as a potential inhibitor of Murine Double Minute 2 (MDM2) and an activator of procaspase-3 researchgate.net. MDM2 is a critical regulator of the tumor suppressor protein p53; its inhibition can lead to p53 stabilization, activation, and subsequent induction of apoptosis researchgate.net. While specific this compound derivatives acting as direct MDM2 inhibitors are still under investigation, the broader class of MDM2 inhibitors demonstrates that targeting this interaction can restore p53 function, increase pro-apoptotic proteins (such as Bax, Puma, and Noxa), and ultimately trigger apoptosis in cancer cells researchgate.netnih.gov. This highlights the potential for this compound derivatives to be developed for roles in apoptosis induction through such mechanisms.

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer. Derivatives based on the 2,5-diketopiperazine (DKP) skeleton have been developed as potent and selective inhibitors of HDACs. For instance, novel DKP derivatives have shown significant inhibitory activity against HDAC6, with compound 21b exhibiting an IC50 value of 0.73 nM and a high selectivity over other HDAC isoforms nih.gov. Other DKP derivatives have demonstrated distinct HDAC1 inhibitory activities, such as compound 2a, which displayed an IC50 of 405 nM against HDAC1 and a preference for HDAC1–3 jst.go.jpnih.gov. These findings underscore the potential of DKP-based compounds as targeted HDAC inhibitors for therapeutic applications.

Table 1: HDAC Inhibition by 2,5-Diketopiperazine Derivatives

CompoundTarget HDACIC50 ValueReference
21bHDAC60.73 nM nih.gov
2aHDAC1405 nM jst.go.jpnih.gov

Inhibition of Protein Prenyltransferases (FTase and GGTase-I)

Protein prenylation, a post-translational modification involving the attachment of isoprenoid groups, is essential for the function of many proteins, including small GTPases involved in cell signaling and proliferation. Farnesyltransferase (FTase) and geranylgeranyltransferase type-I (GGTase-I) are key enzymes in this process. Inhibiting these enzymes has been proposed as a therapeutic strategy, particularly in cancer treatment mdpi.comresearchgate.net. Research has focused on designing and synthesizing piperazinedione-based compounds as dual inhibitors of both FTase and GGTase-I. These derivatives are designed to mimic the CAAX motif of protein substrates, enabling them to bind to the enzyme's active sites nih.gov. Compound 26b was identified as a particularly effective dual inhibitor in these studies nih.gov.

Neuroprotective and Nootropic Research

The central nervous system (CNS) is a complex target for therapeutic intervention, and compounds that can protect neurons from damage or enhance cognitive function are of significant interest. 2,5-Diketopiperazines (DKPs) have garnered attention for their remarkable neuroprotective and nootropic (cognitive-enhancing) activities nih.govresearchgate.net. Their structural properties, including stability against proteolysis and ability to cross the blood-brain barrier, make them promising candidates for CNS drug development nih.gov.

Reduction of Oxidative Stress Markers

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a major contributor to neuronal damage and the pathogenesis of neurodegenerative diseases nih.govnih.gov. Several this compound derivatives have demonstrated significant antioxidant properties by reducing oxidative stress markers. For example, 3,6-diisobutyl-2,5-piperazinedione (DIP) has shown neuroprotective effects in a zebrafish model of okadaic acid-induced neurotoxicity, notably reducing levels of ROS and lipid peroxidation researchgate.net. Furthermore, novel 1,4-disubstituted piperazine-2,5-dione derivatives have been evaluated for their antioxidant activity against hydrogen peroxide (H2O2)-induced oxidative injury, with compound 9r exhibiting the most potent activity by decreasing ROS production nih.govnih.gov.

Table 2: Reduction of Oxidative Stress Markers by this compound Derivatives

CompoundModel SystemMarkerControl ValueTreated ValueEffectReference
3,6-diisobutyl-2,5-piperazinedione (DIP)Zebrafish (Okadaic acid-induced neurotoxicity)ROS Levels (µM)15.47.8Reduced
Lipid Peroxidation (nmol/mg)12.55.0Reduced
1,4-disubstituted piperazine-2,5-diones (e.g., 9r)SH-SY5Y cells (H2O2-induced oxidative injury)ROS ProductionN/ADecreasedDecreased nih.govnih.gov

Enhancement of Antioxidant Enzyme Activity

In addition to directly scavenging ROS, some this compound derivatives can bolster the cell's endogenous defense mechanisms by enhancing the activity of key antioxidant enzymes. The neuroprotective effects of 3,6-bis(2-methylpropyl)-2,5-piperazinedione in neurotoxicity models are believed to involve the enhancement of antioxidant enzyme activity . Specifically, this compound has been shown to improve the activity of enzymes such as glutathione (B108866) peroxidase (GPx), glutathione-S-transferase (GST), and glutathione reductase (GSR), which are critical for cellular defense against oxidative damage .

Scavenging of Reactive Oxygen Species (ROS)

Research indicates that certain this compound derivatives possess significant antioxidant properties. Studies have shown that these compounds can scavenge free radicals, thereby mitigating oxidative stress. For example, derivatives containing polar amino acid residues, such as cyclo(Cys-Leu), have demonstrated antioxidant activity against hydroxyl radicals (·OH) and superoxide (B77818) radicals (O₂⁻·) researchgate.net. The mechanism often involves enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase . Some this compound derivatives have been observed to protect neuronal cells from oxidative injury by modulating the IL-6/Nrf2 pathway nih.gov. The presence of specific structural features, such as hydrophobic substituents, can also contribute to their antioxidant efficacy .

Role as a Brain Shuttle for Drug Delivery

The this compound (2,5-DKP) scaffold is recognized as a promising motif for developing novel brain shuttles, enabling the delivery of drugs that have limited ability to cross the blood-brain barrier (BBB) nih.govresearchgate.net. These cyclic dipeptides are stable against proteolysis and can facilitate intestinal absorption, making them suitable candidates for oral drug delivery nih.gov. Studies have shown that diketopiperazines can increase the transport of therapeutic compounds like L-dopa and baicalin (B1667713) across the BBB via passive diffusion, as validated by PAMPA assays nih.gov. Furthermore, research into cyclic peptides, a related class, has identified specific sequences that can enhance BBB penetration when attached to nanoparticles or liposomes, opening avenues for delivering macromolecules to the brain researchgate.netneurosciencenews.comnews-medical.net. The ability of these cyclic structures to interact with biological membranes and potentially utilize transport mechanisms makes them valuable for CNS drug delivery strategies nih.govnih.gov.

Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)

While direct extensive research specifically detailing the interaction of this compound derivatives with PPAR-γ is not prominently highlighted in the provided search results, the broader class of piperazine (B1678402) compounds has been explored for various biological activities. Some piperazine derivatives have been investigated for their potential to modulate biological pathways, and it is plausible that specific this compound derivatives could exhibit interactions with nuclear receptors like PPAR-γ, given the diverse pharmacological profiles of related structures. However, specific data on this interaction for this compound derivatives is limited in the retrieved information.

Anti-Inflammatory Research

Research into the anti-inflammatory potential of this compound derivatives has yielded mixed results. In one study evaluating variously substituted piperazine-2,5-dione derivatives, their effect on lipopolysaccharide (LPS)-stimulated activation of NF-κB, a key pro-inflammatory transcription factor, was assessed. The compounds tested were found to be unable to significantly reduce NF-κB activity at a concentration of 10 µM. Consequently, these specific derivatives did not demonstrate a notable influence on pathological features associated with inflammation researchgate.net. While these particular compounds showed low cytotoxicity, their anti-inflammatory biological activity was deemed insignificant in this context researchgate.net. Direct evidence for significant anti-inflammatory activity among this compound derivatives is limited in the reviewed literature, with many studies focusing on broader piperazine structures or related compounds.

Antihyperglycemic Activities

Diketopiperazine (DKP) alkaloids have demonstrated potential in addressing hyperglycemic conditions, primarily through enzyme inhibition. In studies evaluating their antidiabetic activity, several DKP alkaloids were screened for their inhibitory effects against α-glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B). Notably, compounds 1 and 9 exhibited significant α-glucosidase inhibitory activity, with half-maximal inhibitory concentrations (IC50) of 18.2 µM and 7.6 µM, respectively. Compounds 3, 10, 11, and 15 displayed moderate α-glucosidase inhibition, with IC50 values ranging from 40.7 to 83.9 µM. However, none of the tested DKP compounds showed obvious PTP1B enzyme inhibition activity at a concentration of 100 µg/mL mdpi.com. These findings suggest that DKP alkaloids may offer a promising avenue for the discovery of novel antidiabetic agents, particularly through the modulation of α-glucosidase activity.

Table 1: α-Glucosidase Inhibition by Diketopiperazine Alkaloids

Compound IDIC50 (µM)Activity LevelReference
Compound 118.2Significant mdpi.com
Compound 97.6Significant mdpi.com
Compound 340.7Moderate mdpi.com
Compound 1083.9Moderate mdpi.com
Compound 1165.2Moderate mdpi.com
Compound 1558.1Moderate mdpi.com

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Anti-Protozoan Activities

2,5-Diketopiperazine (2,5-DKP) derivatives have shown considerable promise in combating protozoan parasites responsible for tropical diseases. In vitro assays against Plasmodium falciparum (malaria), Trypanosoma cruzi (Chagas disease), and Leishmania infantum (leishmaniasis) have identified several active compounds. Some 2,5-DKPs demonstrated potent anti-protozoal effects, with inhibitory concentrations (IC50) ranging from 5.4 to 9.5 µg/mL. Crucially, the most active compounds also exhibited low cytotoxicity (CC50), resulting in selectivity indices of 15 or higher, indicating a favorable safety profile. Research has highlighted a clear correlation between the substitution patterns on the aromatic rings of these 2,5-DKPs and their specific anti-Plasmodium activity researchgate.netresearchgate.netnih.gov. Further optimization of these compounds is suggested to enhance their potential as drug candidates.

Table 2: Anti-Protozoan Activity of Synthetic 2,5-DKPs

Compound Class/IDTarget ParasiteIC50 (µg/mL)Selectivity Index (SI)Reference
Synthetic 2,5-DKPsP. falciparum5.4 – 9.5≥ 15 researchgate.netresearchgate.netnih.gov
Synthetic 2,5-DKPsT. cruzi5.4 – 9.5≥ 15 researchgate.netresearchgate.netnih.gov
Synthetic 2,5-DKPsL. infantum5.4 – 9.5≥ 15 researchgate.netresearchgate.netnih.gov

Other Reported Biological Activities

Immunosuppressive Activities

Several this compound derivatives have demonstrated potential immunosuppressive activity. Janthinolides B and C, isolated from the fungus Penicillium griseofulvum, were evaluated for their in vitro immunosuppression activity in murine splenocytes stimulated by anti-CD3/anti-CD28 monoclonal antibodies (mAbs). Janthinolide B exhibited an IC50 value of 9.3 µM, while Janthinolide C showed a more potent inhibitory activity with an IC50 of 1.3 µM researchgate.netnih.gov. Furthermore, research has explored the use of the 2,5-diketopiperazine scaffold in the development of compounds with immunosuppressive properties, with some derivatives showing promising inhibitory effects nih.govgoogle.com.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Substituent Identity and Position on Bioactivity

The biological profile of 2,5-piperazinedione derivatives is profoundly influenced by the nature and placement of substituents on the heterocyclic ring. researchgate.net These modifications can alter the compound's hydrophobicity, electronic properties, and steric profile, thereby affecting its binding affinity to biological targets. wikipedia.orgresearchgate.net

The size, branching, and hydrophobicity of alkyl substituents are critical determinants of bioactivity. Hydrophobic groups can enhance the permeability of the molecule through lipid-rich cell membranes, which is particularly relevant for antifungal and antimicrobial agents.

For instance, studies on antifungal derivatives have shown that the presence of 2-methylpropyl (isobutyl) groups at positions C-3 and C-6 is crucial for activity. Analogues with shorter alkyl chains, such as ethyl groups, demonstrated reduced efficacy. In another series of DKP-type antimicrotubule agents, the branching of the alkyl chain was found to be a key factor. Derivatives with normal alkyl groups (methyl, n-propyl, n-butyl) had significantly lower potency, whereas a branched isopropyl group resulted in activity comparable to the highly potent tert-butyl substituted parent compound. jst.go.jp This suggests that the steric bulk and specific shape of the branched chain are important for molecular recognition by the target protein. jst.go.jp

Table 1: Effect of Alkyl Substituent on Cytotoxicity of Imidazole-Based DKP Derivatives

CompoundAlkyl Group at Imidazole C5Cytotoxicity IC₅₀ (nM)
17 Methyl>1000
18 n-Propyl160
19 n-Butyl210
20 Isopropyl17
7 tert-Butyl15

Data sourced from a study on DKP-type antimicrotubule agents, highlighting the importance of a branched alkyl chain for potent activity. jst.go.jp

The introduction of aryl and heteroaryl moieties can significantly modulate the biological activity of 2,5-piperazinediones, often through interactions like π-π stacking with target receptors. ontosight.ainih.gov However, the effect is highly dependent on the specific substituent and its position.

For example, in a series of synthetic 2,5-DKPs tested for anti-protozoal activity, a clear relationship was observed between the substitution pattern on the aromatic rings and their anti-Plasmodium activity. mdpi.comresearchgate.net The presence of an indolylmethyl group at C-3 and a benzyl (B1604629) group at C-6 creates a compound with potential antimicrobial, antiviral, and anticancer effects, with the substituents' properties influencing target interaction. ontosight.ai In contrast, piperazinediones with phenyl rings at both the C-3 and C-6 positions have been noted for forming extensive hydrogen bonding and π-stacking interactions between molecules, leading to low lipo-solubility and modest anticancer properties, which has hindered their development. nih.gov

Research into derivatives of Albonoursin, an antiviral DKP, showed that adding a hydroxyl group to the benzylidene substituent enhanced activity against the H1N1 influenza virus. mdpi.com

Table 2: Influence of Aromatic Substitution on Anti-Plasmodium Activity

CompoundKey SubstituentsIC₅₀ (µg/mL)Selectivity Index (SI)
17 ortho-Cl on ring B, para-F on ring C6.5>15.3
19 ortho-F on ring B, para-Cl on ring C5.4>18.5
5 ortho-F on ring B, no substituent on ring CPartially Active, Toxic-
20 ortho-F on ring B, para-F on ring CPartially Active, Toxic-

Data from a study on synthetic 2,5-DKPs against P. falciparum, showing that both the presence and nature of halogen substituents on the aromatic rings are important for activity and selectivity. mdpi.com

Electrophilic groups, particularly halogens, can alter a molecule's electronic distribution, membrane permeability, and binding interactions, thereby influencing its bioactivity. In the context of 2,5-DKPs, the strategic placement of halogens on aryl substituents has been shown to be critical.

In one study, the specific nature and position of halogen atoms on the aromatic rings of DKP derivatives were found to be important for their anti-Plasmodium activity. mdpi.com A comparison of compounds revealed that having a fluorine atom at the ortho position of one aromatic ring and a chlorine atom at the para position of another resulted in a potent and selective compound (IC₅₀ of 5.4 µg/mL, SI >18.5). mdpi.com Swapping the positions of the halogens still yielded an active compound, but simply having a fluorine atom without a second halogen on the other ring led to toxicity. mdpi.com

Further studies on DKP-type antimicrotubule agents examined the effect of fluorine substitution on a phenyl ring. jst.go.jp A 3-fluoro derivative showed potent cytotoxicity, while a 2,5-difluoro derivative exhibited a 5.7-fold increase in potency compared to the unsubstituted parent compound. jst.go.jp This enhancement may be due to favorable changes in the ligand's binding entropy. jst.go.jp

Modification of the nitrogen atoms within the this compound ring is a key strategy for modulating biological activity. mdpi.com N-substitution can alter the orientation of the side chains, which in turn affects the molecule's binding affinity for its target receptors. mdpi.comresearchgate.net

The synthesis of novel N-substituted 2,5-DKP derivatives has been explored to enhance antiviral activities. mdpi.com Studies on amphiphilic N-alkylated 2,5-diketopiperazines revealed that their antimicrobial activities were coupled to both the cationic and hydrophobic substituents, indicating that modifications at the nitrogen position are crucial for creating effective antimicrobial agents. nih.gov Research on constrained dipeptide analogues also showed that N-methylation could impact both metabolic stability and binding affinity. acs.org While some N-methylated analogues showed significantly lower binding affinity, others maintained it, suggesting the position of the methylation is critical. acs.org

Stereochemical Effects on Biological Activity

The rigid and chiral nature of the this compound scaffold means that the stereochemistry of its substituents has a profound impact on biological activity. nih.govontosight.aismolecule.com Different stereoisomers of the same compound can exhibit vastly different potencies and selectivities because biological targets like enzymes and receptors are themselves chiral. smolecule.com

The nature of the substitution and the stereochemistry at the α-carbon positions can drastically alter the 3D structure and, consequently, the bioactivity of 2,5-DKPs. nih.gov A study investigating all possible stereoisomers of a lead N-alkylated amphiphilic DKP found clear differences in their antimicrobial activities. nih.gov These differences in bioactivity were directly explained by variations in their solution structures and membrane interaction potentials, as determined by NMR spectroscopy and molecular dynamics. nih.gov Similarly, a substantial breakdown in the activity of non-oxidized cyclic dipeptide DL-isomers points to the crucial role of the specific stereochemical configuration for biological function. mdpi.com The specific stereochemistry, such as the (3R,6S) configuration, suggests a potential for highly specific interactions with biological targets. smolecule.com

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional conformation of the this compound ring and its substituents is a critical factor governing ligand-target interactions. nih.govontosight.ai The DKP ring is not perfectly planar and can adopt flattened-boat or twist-boat conformations, with a relatively small energy gap between them. researchgate.netnih.gov The preferred conformation is heavily influenced by the substituents, as the molecule adjusts to minimize steric hindrance between side chains. researchgate.net

This conformational rigidity, combined with the strategic placement of substituents, allows DKPs to mimic peptide conformations and bind to a wide variety of receptors. researchgate.netmdpi.com Molecular docking and dynamics simulations are valuable tools for understanding these interactions. mdpi.comnih.gov For example, a docking study of DKP-based oxytocin (B344502) antagonists showed that the compounds fit into a binding cavity, forming hydrogen bonds and π-π stacking interactions with specific amino acid residues of the receptor. nih.gov The conformation of the antagonist within this cavity is key to its potency. nih.gov Differences in the solution structures and membrane interaction potentials among stereoisomers, driven by their unique conformations, have been shown to directly correlate with their observed biological activities. nih.gov

Planar, Chair, Pseudoboat, and Twist Conformations

The this compound ring is not strictly planar and can adopt several low-energy conformations. These include planar, chair, pseudoboat, and twist forms. nih.gov The energy difference between these conformers is relatively small, estimated to be between 1.3 to 1.7 kcal/mol, and is dependent on the nature and substitution pattern of the side chains attached to the ring. nih.gov

The chair conformation , similar to that of cyclohexane, is often the most stable form for saturated six-membered rings as it minimizes torsional strain. qmul.ac.uk In this conformation, substituents can occupy either axial or equatorial positions. The boat conformation is generally a higher-energy, unstable form. qmul.ac.uk Intermediate between the chair and boat forms are the twist (or skew boat) and half-chair conformations. scribd.com The specific conformation adopted by a this compound derivative is a compromise between the tendency for the amide bonds to remain planar and the steric strain introduced by the substituents. dokumen.pub For example, in the solid state, the peptide ring of cyclo diphenylalanine is non-planar and can exist in conformations ranging from a pseudo boat or chair to other twisted shapes. dokumen.pub The stereochemistry at the alpha-carbon positions (Cα) significantly influences the three-dimensional structure and can lead to distinct conformations, such as a "tripod-like" structure observed in certain Nα-alkylated 2,5-diketopiperazines. nih.gov

Influence of Side-Chain Steric Interactions

The steric and electronic properties of the side chains attached to the this compound core have a profound impact on both its conformation and its biological activity. The nature of the substitution, including the size and orientation of the side chains, can dramatically alter the molecule's three-dimensional shape and how it interacts with biological targets. nih.gov

Steric hindrance from bulky side chains can influence the very formation of the diketopiperazine ring. For instance, the temperature required for the cyclization of a linear dipeptide to form a this compound is correlated with the steric bulk of the amino acid side chains. mdpi.com Once formed, the interplay between attractive intermolecular forces and repulsive steric interactions between substituents dictates the final solid-state conformation. researchgate.net For example, in xylylene-linked bis(piperazine-2,5-diones), the presence of substituents capable of forming hydrogen bonds leads to a "C"-shaped conformation, whereas bulkier, non-interacting groups result in an "S"-shaped conformation due to steric repulsion. researchgate.net

The orientation of functionalized side chains is critical for receptor binding and subsequent biological activity. mdpi.com Modifications to these side chains can significantly affect the binding affinity of the molecule. mdpi.com In a study of antimicrobial diketopiperazines, the stereochemistry at the Cα position was found to be crucial for bioactivity, with different stereoisomers exhibiting clear differences in their solution structures and membrane interaction potentials. nih.gov

Pharmacophore Modeling and Lead Optimization

The this compound ring is considered a versatile and lead-like scaffold in drug discovery. mdpi.com Its rigid backbone mimics peptide conformations while offering improved stability against metabolic degradation by proteases. mdpi.com This makes it an attractive starting point for developing new therapeutic agents. Pharmacophore modeling and other computational techniques are essential tools for optimizing these leads.

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By identifying the key features of an active this compound derivative, researchers can screen large chemical databases for new compounds that match the model or design novel derivatives with enhanced potency and selectivity. frontiersin.org This process of lead optimization often involves iterative cycles of design, synthesis, and biological testing.

For instance, structure-activity relationship (SAR) studies on anti-protozoal 2,5-piperazinediones revealed a clear link between the substitution pattern on the aromatic rings and their activity against Plasmodium falciparum, guiding future optimization efforts. mdpi.com Similarly, in the development of anti-influenza agents, molecular docking studies were used to predict how synthesized 2,5-diketopiperazine derivatives bind to the neuraminidase enzyme of the H5N2 virus. These studies showed strong interactions with key amino acid residues like Arg371 and Ile427, providing a rational basis for their observed activity. mdpi.com The replacement of a hydantoin (B18101) ring with a piperazinedione ring was a key step in the development of Tadalafil, a potent and selective phosphodiesterase 5 (PDE5) inhibitor. acs.org

The following table provides examples of this compound derivatives and their biological activities, illustrating the outcomes of lead optimization studies.

CompoundTarget/ActivityKey FindingsReference
Plinabulin (7) Tubulin Polymerization InhibitorA clinical candidate derived from the natural product Phenylahistin, showing potent cytotoxic and vascular-disrupting activity. jst.go.jp
2,5-difluoro derivative (29) Tubulin Polymerization InhibitorShowed a 5.7-fold increase in cytotoxic potency against HT-29 cells compared to the parent compound Plinabulin (7). jst.go.jp
4-fluorobenzophenone derivative (38m) Tubulin Polymerization InhibitorThe most potent cytotoxic derivative identified in its class, inhibiting HT-29 cell growth at subnanomolar concentrations. jst.go.jp
(3Z,6Z)-3-benzylidene-6-(2-methyl propylidene)-4-substituted-2,5-Diketopiperazines (13b–d) Influenza (H5N2) Neuraminidase InhibitorExhibited antiviral activity and molecular docking showed strong binding interactions within the 430-cavity of the neuraminidase enzyme. mdpi.com
cis-N-methyl derivative (11i) PDE5 InhibitorOptimization of the side chain on the piperazinedione ring led to this potent inhibitor. acs.org

These examples underscore the power of combining SAR studies with computational modeling to refine the structure of the this compound scaffold, leading to the discovery of highly potent and specific drug candidates.

Computational and in Silico Studies of 2,5 Piperazinedione

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a primary computational tool used to predict the preferred orientation of one molecule to another when bound to each other, often employed to study the interaction of small molecules with biological targets like proteins. For 2,5-piperazinedione derivatives, these simulations are crucial for identifying potential binding sites and predicting the strength of interaction.

Binding Affinity Prediction (e.g., Free Binding Energy)

Studies have utilized molecular docking to estimate the binding affinity of this compound derivatives to various biological targets. For instance, in the context of identifying inhibitors for targets like MDM2 and procaspase-3, docking simulations were performed using Auto Dock and Vina researchgate.net. These analyses revealed that certain derivatives exhibited favorable binding energies, with specific compounds like 18-Oxo-tryprostatin A showing a binding energy of -8.6 kcal/mol and Intercedenside A with -7.0 kcal/mol, indicating their potential as effective inhibitors researchgate.net. Similarly, docking studies investigating 2,5-diketopiperazine derivatives as αβ-tubulin and BCRP inhibitors identified a group of 36 compounds with strong anti-tubulin and anti-BCRP activity based on their docking scores acs.org. These predicted binding affinities serve as a quantitative measure of the strength of interaction between the ligand and the target protein, guiding further experimental validation.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a temporal perspective on molecular interactions, allowing researchers to observe the dynamic behavior, conformational flexibility, and stability of this compound or its complexes over time. These simulations are essential for understanding how molecules move and adapt in a biological environment.

MD simulations have been employed to analyze the conformational stability of protein-ligand complexes involving this compound derivatives. For instance, studies on stigmasterol-protein complexes, which may include related diketopiperazine structures, showed that Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses at 120 ns indicated minimal fluctuations, suggesting conformational stability researchgate.net. Furthermore, MD simulations can reveal the dynamic behavior of specific functional groups or rings within a molecule. For example, in a derivative of 2,3-piperazinedione, MD simulations indicated limited rotation of the benzodioxole ring around its methylene (B1212753) bridge, with a calculated rotational barrier of 4.3 kcal/mol, contributing to the compound's rigidity and potentially influencing its pharmacophore orientation . These simulations offer insights into the intrinsic stability and dynamic nature of these compounds, which are critical for their biological function.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds and their biological activity. For this compound derivatives, QSAR studies aim to identify structural features that correlate with desired pharmacological effects, facilitating the design of more potent and selective analogs.

QSAR analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to sets of 2,5-diketopiperazine derivatives acting as oxytocin (B344502) receptor antagonists nih.govccspublishing.org.cn. Optimal CoMSIA models have demonstrated good predictive power, with cross-validated correlation coefficients (Q²) and non-cross-validated coefficients (R²ncv) indicating reliable structure-activity relationships nih.gov. These models allow researchers to predict the activity of new, unsynthesized compounds based on their structural properties, guiding synthetic efforts towards molecules with improved efficacy.

Drug-Likeness and Pharmacokinetic Prediction (ADME)

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with general drug-likeness, is a critical step in the early stages of drug discovery. Computational tools are widely used to assess whether a compound possesses physicochemical properties suitable for oral bioavailability, membrane permeability, and acceptable metabolic stability.

Various computational tools, such as SwissADME and pkCSM, are employed to predict ADME properties and drug-likeness for this compound derivatives mdpi.commdpi.comsciensage.infoeijppr.com. These predictions often involve evaluating adherence to rules like Lipinski's Rule of Five mdpi.commdpi.com. Studies have indicated that many 2,5-diketopiperazine derivatives exhibit favorable drug-like characteristics, including good gastrointestinal absorption and reasonable water solubility mdpi.comsciensage.infoeijppr.com. For example, some derivatives were predicted to have good gastrointestinal absorption and were classified as drug-like based on their physicochemical properties falling within optimal ranges on bioavailability radar plots mdpi.comsciensage.info. However, predictions can also highlight areas for improvement, such as moderate to poor water solubility, suggesting the need for formulation strategies mdpi.comsciensage.info. Furthermore, ADME profiling can predict interactions with key pharmacokinetic parameters like P-glycoprotein efflux and cytochrome P450 enzyme inhibition, providing a comprehensive in silico assessment of a compound's potential as a drug candidate eijppr.com.

Computational Chemistry Tools for Structural Visualization

Computational chemistry tools play a vital role in visualizing the three-dimensional structures of molecules, their conformational states, and their interactions with biological targets. These visualization capabilities are essential for interpreting the results of docking, MD simulations, and QSAR studies.

Natural Products and Biosynthesis of 2,5 Piperazinedione Analogs

Microbial Sources of 2,5-Piperazinedione Derivatives

Microorganisms, particularly fungi and bacteria, are prolific producers of this compound derivatives. nih.gov These microbial metabolites exhibit a wide range of structural complexity and biological activities.

Fungi are a rich source of novel and bioactive 2,5-piperazinediones. researchgate.net The genus Aspergillus is particularly well-known for producing a variety of these compounds. For instance, new 2,5-diketopiperazines have been isolated from the sponge-derived fungus Aspergillus sclerotiorum. frontiersin.orgnih.govnih.gov Similarly, a new piperazinedione derivative, nigerpiperazine A, was isolated from the mangrove-derived fungus Aspergillus niger JX-5. tandfonline.comtandfonline.com

The marine-derived endophytic fungus Eurotium rubrum has also been a source of new indolediketopiperazine alkaloids of the isoechinulin type, named rubrumazines A–C. acs.org Fungi have been identified as a significant source of novel and bioactive cyclodipeptides. researchgate.net

Table 1: Examples of this compound Derivatives from Fungi

Fungus SpeciesCompound Class/NameSource
Aspergillus sclerotiorumSperamide C, 3,21-epi-taichunamide F, 2-epi-amoenamide CSponge-derived frontiersin.orgnih.govnih.gov
Aspergillus niger JX-5Nigerpiperazine AMangrove-derived tandfonline.comtandfonline.com
Eurotium rubrum MA-150Rubrumazines A–CMangrove-derived rhizospheric soil acs.org

Bacteria are another major source of this compound derivatives. The genus Streptomyces, a well-known producer of bioactive secondary metabolites, has been shown to produce various diketopiperazines. For example, five new diketopiperazine derivatives were isolated from the marine-derived actinomycete Streptomyces sp. FXJ7.328. mdpi.com Additionally, two new 2,5-diketopiperazines were isolated from the cultures of Streptomyces sp. SC0581. cihanuniversity.edu.iq

Bacillus species are also known to produce these compounds. For instance, two new diketopiperazine derivatives, bacillusamides A and B, were isolated from a sea urchin-derived Bacillus sp. nih.gov Furthermore, the marine microorganism Bacillus subtilis has been found to produce cyclo(L-Leu-L-Leu) as an intermediate for the iron-chelator, pulcherrimin. researchgate.net A novel Bacillus strain was also found to produce two isomers of cyclo-(Phe-Pro). nih.gov

The food-grade bacterium Lactobacillus plantarum has been found to produce 3-(2-methylpropyl)-2,5-piperazinedione, also known as cyclo(glycyl-L-leucyl), which exhibits antimicrobial properties. merckmillipore.comnih.gov While research has been conducted on Kocuria flava and Halomonas pacifica, specific this compound derivatives have not been prominently reported from these species in the provided context. nih.govnih.gov

Table 2: Examples of this compound Derivatives from Bacteria

Bacteria SpeciesCompound Name(s)Source
Streptomyces sp. FXJ7.328(3Z,6E)-1-N-methyl-3-benzylidene-6-(2S-methyl-3-hydroxypropylidene)piperazine-2,5-dione, etc.Marine-derived mdpi.com
Streptomyces sp. SC0581cyclo(L-Phe-L-NMe-DOPA), cyclo[L-Phe-L-(NMe-3-(NMe-3-O-α-L-rhamnopyranosyl)-DOPA]Soil-derived cihanuniversity.edu.iq
Bacillus sp.Bacillusamides A and BSea urchin-derived nih.gov
Bacillus subtiliscyclo(L-Leu-L-Leu)Marine microorganism researchgate.net
Lactobacillus plantarum3-(2-methylpropyl)-2,5-piperazinedioneCulture filtrate merckmillipore.comnih.gov

Biosynthetic Pathways and Enzyme Mechanisms (e.g., Cyclodipeptide Synthases)

The biosynthesis of the this compound scaffold is primarily catalyzed by two types of enzymes: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). nih.govrug.nl

CDPSs are a family of enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates to synthesize cyclodipeptides. latrobe.edu.aunih.govfrontiersin.org This tRNA-dependent pathway is a key mechanism for the production of a wide variety of 2,5-diketopiperazines. nih.gov CDPSs are small proteins that directly use aa-tRNAs from the primary metabolism to create the diketopiperazine core. nih.gov The diversity of the resulting cyclodipeptides is generated by the specificity of the CDPS for different aa-tRNA substrates. latrobe.edu.aunih.gov

The biosynthesis often involves further modifications of the initial cyclodipeptide scaffold by tailoring enzymes, which can be associated with the CDPS biosynthetic gene clusters. nih.gov These modifications contribute to the vast structural diversity of natural this compound analogs.

Isolation and Characterization Techniques of Natural 2,5-Piperazinediones

The isolation and characterization of natural 2,5-piperazinediones involve a combination of chromatographic and spectroscopic techniques.

Isolation:

Chromatography: The initial extraction of microbial cultures is typically followed by various chromatographic methods to separate the complex mixture of metabolites. Techniques such as column chromatography over silica gel and high-performance liquid chromatography (HPLC) are commonly employed for purification. nih.gov

Characterization:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the isolated compounds. ifremer.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive NMR analysis, including 1H, 13C, and 2D NMR experiments (such as COSY, HSQC, and HMBC), is crucial for elucidating the planar structure of the molecule. cihanuniversity.edu.iq

X-ray Crystallography: Single-crystal X-ray analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of crystalline compounds. cihanuniversity.edu.iq

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is often used to determine the absolute configuration of chiral molecules by comparing their experimental spectra with those of known standards or calculated spectra. frontiersin.orgnih.govnih.gov

Chemical Methods: Chemical derivatization, such as the modified Mosher's method or Marfey's method, can be used to determine the absolute configuration of amino acid residues within the diketopiperazine structure. mdpi.comnih.gov

Future Directions and Research Gaps

Exploration of Novel Therapeutic Targets and Applications

The diverse bioactivities exhibited by 2,5-piperazinedione derivatives suggest a wide range of potential therapeutic applications that warrant deeper exploration. Research has indicated antimicrobial properties, including the inhibition of quorum sensing in Pseudomonas aeruginosa researchgate.net and potential as biocontrol agents evitachem.com. Furthermore, these compounds have demonstrated antibacterial efficacy against both Gram-positive and Gram-negative bacteria ontosight.aiontosight.airesearchgate.net. In the realm of oncology, 2,5-DKPs have shown promise as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines ontosight.aiontosight.airesearchgate.netontosight.ainih.govnih.govmdpi.com. Neuroprotective effects evitachem.comontosight.airesearchgate.netmdpi.comchemimpex.com, antioxidant capabilities researchgate.netnih.govnih.govmdpi.com, and activity against protozoan parasites like those causing leishmaniasis and malaria researchgate.netmdpi.com further highlight their therapeutic potential. Additionally, some derivatives have shown anti-inflammatory and chondroprotective properties nih.govmdpi.commdpi.com.

Future research should focus on systematically screening libraries of novel 2,5-DKP analogs against a wider array of disease targets, including neglected tropical diseases, viral infections, and neurodegenerative conditions. Identifying specific molecular targets and pathways modulated by these compounds will be critical for rational drug design and for uncovering entirely new therapeutic applications beyond those currently recognized.

Table 1: Biological Activities and Potential Therapeutic Applications of this compound Derivatives

Biological ActivityPotential Therapeutic ApplicationsSupporting Research
AntimicrobialAntibiotics, Quorum Sensing Inhibition, Biocontrol Agents researchgate.netevitachem.comontosight.aiontosight.airesearchgate.net
AnticancerCancer Therapy, Cytotoxic Agents ontosight.aiontosight.airesearchgate.netontosight.ainih.govnih.govmdpi.commdpi.com
NeuroprotectiveTreatment of Neurological Disorders evitachem.comontosight.airesearchgate.netmdpi.comchemimpex.com
AntioxidantManagement of Oxidative Stress-Related Diseases researchgate.netnih.govnih.govmdpi.com
Anti-protozoalTreatment of Leishmaniasis, Chagas Disease, Malaria researchgate.netmdpi.com
AntiviralAntiviral Therapies researchgate.netontosight.ainih.govmdpi.com
Anti-inflammatoryManagement of Inflammatory Conditions nih.govmdpi.commdpi.com
ChondroprotectiveCartilage Regeneration and Protection in Osteoarthritis mdpi.com

Development of this compound-Based Nano-Systems for Drug Delivery

The inherent properties of this compound derivatives, such as their stability and potential for structural modification, make them attractive candidates for incorporation into advanced drug delivery systems (DDS). Research into niosomal and chitosan-based formulations has shown potential for enhancing the penetration of 2,5-DKPs across biological barriers, including the blood-brain barrier (BBB), and improving their pharmacokinetic profiles nih.gov. Furthermore, the development of stimuli-responsive nanoparticles, such as pH-sensitive systems for controlled release of chemotherapeutics like doxorubicin, presents a promising avenue whiterose.ac.ukresearchgate.net. The integration of cell-penetrating peptides (CPPs) with 2,5-DKP-loaded nanostructures could further augment cellular uptake, bioavailability, and targeted delivery tandfonline.com.

Future research efforts should focus on designing and optimizing sophisticated nano-systems, including liposomes, polymeric nanoparticles, and hydrogels, to encapsulate 2,5-DKP derivatives. Investigating the synergistic effects of combining 2,5-DKPs with CPPs or other targeting ligands for enhanced site-specific delivery is also a critical area. The development of biodegradable and biocompatible nano-carriers derived from 2,5-DKPs themselves, as explored in poly(amino acid) synthesis whiterose.ac.ukresearchgate.net, offers a novel approach for creating advanced drug delivery platforms.

Addressing Pharmacokinetic and Toxicity Profiles in Further Research

While many this compound derivatives exhibit promising biological activities, a comprehensive understanding of their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicity profiles is essential for their translation into clinical applications. Some studies suggest that certain derivatives may possess favorable pharmacokinetic and toxicological characteristics compared to existing therapies . However, detailed in vitro and in vivo studies are required to systematically evaluate these aspects for novel compounds.

Future research must prioritize rigorous ADME profiling to understand how these molecules are absorbed, distributed, metabolized, and eliminated by the body. This includes investigating metabolic pathways, identifying potential drug-drug interactions, and determining tissue distribution. Concurrently, thorough toxicity assessments, encompassing acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and carcinogenicity evaluations, are imperative. Understanding the safety profile and potential environmental impact of these compounds is also crucial ontosight.ai. Addressing these gaps will provide the necessary foundation for selecting lead candidates with optimal therapeutic indices.

Advanced In Vivo Efficacy Studies

Translating promising in vitro findings into effective therapeutic agents necessitates robust in vivo efficacy studies. While some in vivo investigations have demonstrated the potential of this compound, such as its ability to enhance survival in Caenorhabditis elegans models of bacterial infection researchgate.net, more advanced studies are needed across various disease models. The development of novel 2,5-DKP derivatives requires validation of their efficacy in relevant animal models that closely mimic human disease states.

Future research should involve comprehensive preclinical studies employing sophisticated in vivo models to assess the therapeutic efficacy of promising 2,5-DKP compounds. This includes evaluating their performance in models of cancer, neurodegenerative diseases, infectious diseases, and inflammatory conditions. Furthermore, studies investigating the synergistic effects of 2,5-DKPs when combined with existing therapeutic agents in vivo could reveal new treatment strategies. The use of advanced imaging techniques and biomarkers will be vital for monitoring drug distribution, target engagement, and therapeutic response in living organisms.

Further Elucidation of Diverse Mechanisms of Action

Understanding the precise molecular mechanisms by which this compound derivatives exert their biological effects is fundamental for optimizing their therapeutic potential and minimizing off-target effects. For instance, research has shown that this compound can interfere with quorum sensing in Pseudomonas aeruginosa by interacting with the LasR receptor protein, as supported by molecular docking analyses researchgate.net. Other studies suggest that the biological activity of certain complex diketopiperazines, like epi-3,6-dithio-2,5-diketopiperazines (ETPs), may be linked to their disulfide bridge moieties, potentially engaging in covalent modification or radical generation ucl.ac.uk.

Future research should employ a multi-faceted approach, combining biochemical assays, cellular studies, and advanced molecular biology techniques to fully elucidate the mechanisms of action. This includes identifying specific protein targets, signaling pathways, and cellular processes that are modulated by 2,5-DKPs. Investigating structure-activity relationships (SAR) through systematic chemical modifications will help pinpoint critical functional groups responsible for specific biological outcomes. For example, understanding how derivatives influence pathways like the IL-6/Nrf2 loop for antioxidant activity nih.gov could lead to more targeted drug design.

Synthesis of More Complex this compound Structures for Enhanced Bioactivity

The inherent versatility of the this compound scaffold allows for extensive structural modification, opening avenues for synthesizing novel derivatives with enhanced bioactivity, selectivity, and improved pharmacokinetic properties. Current synthetic strategies, including condensation reactions of amino acids evitachem.com and multicomponent reactions like the Ugi reaction mdpi.com, provide access to a diverse range of 2,5-DKPs. Efforts are ongoing to develop total synthesis routes for complex diketopiperazine-containing natural products nih.gov, highlighting the importance of advanced synthetic methodologies.

Future research should focus on the rational design and synthesis of more complex and diverse this compound structures. This includes exploring novel substitution patterns, incorporating chiral centers, and creating fused ring systems or dimeric structures. The development of efficient, stereoselective, and green synthetic methodologies will be crucial for accessing these complex molecules. Furthermore, investigating the incorporation of 2,5-DKP motifs into peptidomimetics or conjugating them with other bioactive molecules could lead to synergistic effects and novel therapeutic agents with superior efficacy and reduced toxicity. The synthesis of proline-containing DKPs, for instance, offers enhanced conformational rigidity and resistance to enzymatic degradation mdpi.com, representing a promising direction for developing more robust therapeutics.

List of Compound Names Mentioned:

this compound

Diketopiperazines (DKPs)

3,6-Diisobutyl-2,5-piperazinedione

3-Benzyl-6-methyl-2,5-piperazinedione

this compound, 1,4-bis(hydroxymethyl)-

(S)-3-Isopropyl-2,5-piperazinedione

3,6-Dimethylpiperazine-2,5-dione

Cyclo(Phe-Val)

(S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CGLD)

Epi-3,6-dithio-2,5-diketopiperazines (ETPs)

Phenylahistin

Plinabulin

Alaptide

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 2,5-piperazinedione, and how do they validate its structural purity?

  • Methodology : Use infrared (IR) spectroscopy to identify carbonyl stretching vibrations (observed at ~1650–1750 cm⁻¹ for diketopiperazine rings) and nuclear magnetic resonance (NMR) to confirm proton environments (e.g., NH protons at δ 8–9 ppm in DMSO-d₆). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₄H₆N₂O₂, MW 114.103) .
  • Data contradiction : Discrepancies in melting points (>300°C vs. literature reports) may arise from polymorphic forms or impurities; differential scanning calorimetry (DSC) can resolve this .

Q. How can synthetic routes for this compound derivatives be optimized for yield and scalability?

  • Methodology : Cyclocondensation of dipeptides (e.g., glycyl-glycine) under acidic or thermal conditions (e.g., reflux in acetic acid). Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization from ethanol/water mixtures .
  • Advanced note : Substituent steric effects (e.g., in 3,6-di-2-propynyl derivatives) may require microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Advanced Research Questions

Q. What mechanistic insights explain this compound derivatives as protein tyrosine kinase inhibitors?

  • Experimental design :

Synthesize unsaturated derivatives (e.g., 3-benzylidene-6-arylidene analogs) via Knoevenagel condensation.

Evaluate inhibitory activity using in vitro kinase assays (e.g., EGFR or Src kinases) with IC₅₀ calculations.

Perform molecular docking (e.g., AutoDock Vina) to correlate substituent electronic profiles (e.g., electron-withdrawing groups) with binding affinity to ATP-binding pockets .

  • Data contradiction : Discrepancies between in silico predictions and assay results may arise from solvation effects or protein conformational flexibility .

Q. How do structural modifications of this compound impact its liquid crystalline properties?

  • Methodology :

Introduce alkyl or aryl substituents (e.g., 3,6-bis(4-hydroxybenzyl) derivatives) to enhance π-π stacking.

Characterize mesophases via polarized optical microscopy (POM) and differential scanning calorimetry (DSC).

Compare transition temperatures (Tₘ, Tᵢ) with computational models (e.g., DFT for dipole moment alignment) .

  • Key finding : Bulky substituents (e.g., 2-methylpropanyl) reduce clearing temperatures due to steric hindrance .

Q. What strategies resolve contradictions in bioactivity data for this compound-based therapeutics (e.g., Plinabulin)?

  • Hypothesis testing :

Replicate cytotoxicity assays (e.g., MTT on NSCLC cell lines) under standardized oxygen levels (5% O₂ vs. ambient).

Use LC-MS/MS to quantify intracellular metabolite stability (e.g., hydrolysis susceptibility).

Cross-reference pharmacokinetic data (Cmax, t₁/₂) from preclinical models to identify species-specific metabolic pathways .

  • Limitation : Discrepancies may stem from assay sensitivity thresholds or off-target effects in complex biological systems .

Methodological Guidance for Research Design

Q. How to design experiments ensuring reproducibility of this compound synthesis and characterization?

  • Best practices :

  • Document reaction conditions (solvent purity, temperature gradients) and purification steps (e.g., HPLC parameters for chiral derivatives).
  • Deposit raw spectral data (e.g., NMR FID files) in supplementary materials for peer validation .
    • Common pitfall : Omitting crystallographic data (e.g., single-crystal XRD) for novel derivatives may lead to misassignment of regioisomers .

Q. How to critically analyze conflicting literature on the biological roles of this compound derivatives?

  • Framework : Apply PICO (Population, Intervention, Comparison, Outcome) to isolate variables:

  • Population: Specific cell lines (e.g., A549 vs. H1299).
  • Intervention: Dose-response curves for analogs (e.g., 3Z,6Z vs. 3E,6E isomers).
  • Comparison: Negative controls (e.g., cycloheximide for protein synthesis inhibition).
  • Outcome: Apoptosis markers (e.g., caspase-3 activation) vs. cytostatic effects .

Tables for Key Data

Property Value Source
Density (g/cm³)1.6 ± 0.1
Melting Point (°C)>300 (lit.)
IR ν(C=O) (cm⁻¹)1670–1690
LogP (cyclo(Gly-Trp))0.98
IC₅₀ (Plinabulin, NSCLC)10–50 nM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.